Product packaging for 2-Hydroxyoctadec-9-enoic acid(Cat. No.:CAS No. 30141-68-5)

2-Hydroxyoctadec-9-enoic acid

Cat. No.: B12506953
CAS No.: 30141-68-5
M. Wt: 298.5 g/mol
InChI Key: JBSOOFITVPOOSY-UHFFFAOYSA-N
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Description

Contextualization of 2-Hydroxyoctadec-9-enoic Acid within the Broader Hydroxy Fatty Acid and Oxylipin Research Area

This compound belongs to the class of hydroxy fatty acids, which are themselves a major subgroup of a larger family of molecules known as oxylipins. Oxylipins are bioactive metabolites derived from the oxidation of polyunsaturated fatty acids. gsartor.org This oxidation can occur through enzymatic pathways, involving enzymes like lipoxygenases (LOX), or through non-enzymatic chemical reactions. gsartor.org

The family of oxylipins is structurally diverse and includes various compounds such as fatty acid hydroperoxides, keto-fatty acids, and volatile aldehydes, many of which function as signaling molecules in plants and animals. gsartor.orgmdpi.com In humans, oxylipins derived from 18-carbon fatty acids, known as octadecanoids, are an emerging class of lipid mediators involved in a multitude of biological processes, including inflammation, pain perception, and cell proliferation. nih.gov

As a 2-hydroxy derivative of the 18-carbon oleic acid, this compound is classified as an octadecanoid hydroxy fatty acid. ebi.ac.uknih.gov The presence of the hydroxyl group at the alpha position is a key structural feature that dictates its specific interactions and functions within biological systems, setting it apart from other octadecanoids like 9-HODE and 13-HODE where the hydroxyl group is located elsewhere on the carbon chain. nih.gov

Significance of Investigating this compound in Contemporary Lipidomics and Biological Systems Studies

The investigation of this compound holds considerable significance in the fields of lipidomics and the study of biological systems, primarily due to its potent and selective anti-cancer activities. tandfonline.comnih.gov Lipidomics, the large-scale study of cellular lipids, provides the tools to understand how this synthetic fatty acid interacts with and remodels cell membranes, which is central to its mechanism of action. nih.gov

Research has demonstrated that this compound modulates the physical properties of lipid membranes. For instance, it can decrease the lamellar-to-hexagonal transition temperature in membranes containing phosphatidylethanolamine (B1630911) (PE), indicating an ability to alter membrane structure and fluidity. caymanchem.com This membrane modulation is a key aspect of its biological function. ebi.ac.uk

The compound's primary significance stems from its role as a potential therapeutic agent. Extensive studies have revealed its ability to induce cell cycle arrest, autophagy (a cellular degradation process), and apoptosis (programmed cell death) in a wide range of human cancer cells, including glioma, leukemia, and breast and lung cancers. tandfonline.comnih.gov A remarkable feature of this compound is its selectivity for cancer cells, with minimal toxic effects on normal, non-cancerous cells. nih.gov This selectivity is a highly sought-after characteristic in cancer therapy.

The molecular mechanism underlying its anti-cancer effects is an active area of research. It is understood to involve the regulation of membrane lipid composition. Specifically, this compound activates an enzyme called sphingomyelin (B164518) synthase, leading to a significant increase in the levels of the lipid sphingomyelin in cancer cell membranes. ebi.ac.ukpharmacompass.com This action effectively restores the sphingomyelin content of cancer cells to that observed in healthy cells, which is thought to trigger the subsequent anti-proliferative effects. ebi.ac.uk Furthermore, it has been shown to induce endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) specifically in human glioma cells, contributing to its cell-killing effects. nih.gov

Given its potent anti-cancer activity and favorable toxicity profile, this compound has been designated an orphan drug by the European Medicines Agency for the treatment of glioma. tandfonline.com Its unique properties have also led to its use in developing advanced drug delivery systems, such as incorporating it into liposomes to create multifunctional carriers for other anti-cancer drugs. tandfonline.commdpi.com

Table 2: Summary of Investigated Biological Activities of this compound

Activity/Finding Investigated Effect Cellular/System Context Source(s)
Anti-cancer Activity Induces cell cycle arrest, apoptosis, and autophagy. Human cancer cell lines (glioma, lung, breast, colon, leukemia). tandfonline.comnih.gov
Membrane Modulation Decreases lamellar-to-hexagonal transition temperature; alters lipid packing. Phosphatidylethanolamine (PE) membranes; liposomal bilayers. caymanchem.comtandfonline.com
Enzyme Activation Activates Sphingomyelin Synthase (SMS), increasing sphingomyelin levels. Cancer cells. ebi.ac.ukpharmacompass.com
Cellular Stress Induces Endoplasmic Reticulum (ER) stress and Unfolded Protein Response (UPR). Human glioma cell lines. nih.gov
Therapeutic Development Designated as an orphan drug for glioma treatment. European Medicines Agency. tandfonline.com
Drug Delivery Used to create multifunctional liposomes for enhanced drug delivery. Preclinical models. tandfonline.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O3 B12506953 2-Hydroxyoctadec-9-enoic acid CAS No. 30141-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyoctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSOOFITVPOOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60707881
Record name 2-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30141-68-5
Record name 2-Hydroxyoctadec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60707881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Advanced Stereochemical Analysis in Research

Systematic Nomenclature and Common Research Designations of 2-Hydroxyoctadec-9-enoic Acid

This compound is a hydroxylated fatty acid derived from oleic acid. Its formal systematic name, which precisely describes its chemical structure, is (9Z)-2-hydroxyoctadec-9-enoic acid . This name indicates an 18-carbon chain with a carboxylic acid at position 1, a hydroxyl group at position 2, and a cis (designated by Z) double bond between carbons 9 and 10. larodan.com

In scientific and commercial literature, it is frequently referred to by several common names and research designations. The most prevalent of these are 2-hydroxyoleic acid and α-hydroxyoleic acid , which highlight its relationship to oleic acid with a hydroxyl group on the alpha-carbon (the carbon adjacent to the carboxyl group). larodan.com It is also known by the research code Minerval. larodan.commdpi.com The Chemical Abstracts Service (CAS) has assigned the registry number 56472-29-8 to this compound. larodan.com

Nomenclature and Identifiers for this compound

AttributeDesignationSource
Systematic Name(9Z)-2-hydroxyoctadec-9-enoic acid larodan.com
Common Name2-Hydroxyoleic acid larodan.com
Synonymα-hydroxyoleic acid larodan.com
Research NameMinerval larodan.commdpi.com
CAS Registry Number56472-29-8 larodan.com

Isomeric Configurations and Their Stereospecific Biological Research Implications

The presence of a chiral center at the second carbon (C-2) means that this compound can exist as two distinct enantiomers: the (R) and (S) isomers. This stereochemistry is a critical determinant of the molecule's biological function, as enzymes and receptors within cells often exhibit a high degree of stereospecificity. nih.govnih.gov

Research has shown that the enzyme fatty acid 2-hydroxylase (FA2H), which is responsible for the synthesis of 2-hydroxy fatty acids in mammals, is stereospecific and exclusively produces the (R)-enantiomers. nih.govnih.gov This finding has significant biological implications. For example, in adipocytes (fat cells), the (R)-enantiomer of a related 2-hydroxy fatty acid was able to reverse changes in cell membrane fluidity and restore normal glucose transporter levels caused by FA2H deficiency, whereas the (S)-enantiomer could not. nih.gov This suggests that the (R)-isomer is the biologically active form in certain physiological pathways, likely due to its specific fit into enzymes that synthesize sphingolipids, which are crucial components of cell membranes. nih.govnih.gov

Further studies have elucidated that the two enantiomers can have differential effects on cellular targets. A 2014 study using human glioma cells found that while both (R)- and (S)-enantiomers of 2-hydroxyoleic acid interacted similarly with the lipid bilayer of the cell membrane, only the (S)-enantiomer was able to activate the enzyme sphingomyelin (B164518) synthase (SMS). core.ac.uk This activation leads to an increase in sphingomyelin, a key membrane lipid. core.ac.uk The study concluded that the (S)-enantiomer's ability to act on both the cell membrane lipids and the SMS protein gave it greater anti-tumor efficacy compared to the (R)-enantiomer. core.ac.uk

Stereoisomers of this compound and Research Findings

IsomerFull NameStereospecific Biological Research ImplicationSource
(R)-enantiomer(2R,9Z)-2-hydroxyoctadec-9-enoic acidProduced endogenously by the stereospecific enzyme FA2H. Reverses certain cellular defects related to membrane fluidity and glucose transport in FA2H-deficient cells. nih.govnih.gov
(S)-enantiomer(2S,9Z)-2-hydroxyoctadec-9-enoic acidDemonstrated greater anti-tumor efficacy in some studies by activating sphingomyelin synthase (SMS), a protein target, in addition to interacting with the cell membrane. core.ac.uk

Research-Oriented Derivatizations and Analogs of this compound for Mechanistic Probes

To explore the mechanisms of action, metabolic pathways, and structure-activity relationships of this compound, scientists synthesize and study various chemical derivatives and analogs. These modified molecules serve as valuable tools or "probes" in research. mdpi.comnih.gov

A common and straightforward derivatization is the esterification of the carboxylic acid group. For instance, methyl (Z)-2-hydroxyoctadec-9-enoate is created by reacting the parent acid with methanol. mdpi.com This modification neutralizes the negative charge and increases the lipid solubility of the molecule, which can be useful for studying its transport across cell membranes and its intracellular metabolism. mdpi.com

More complex analogs have been developed to enhance or investigate specific biological activities. One such analog is 2-hydroxy-oleic acid ethanolamide (HU-585) . mdpi.com This molecule was created by combining the structure of 2-hydroxyoleic acid with the ethanolamide side chain from the endocannabinoid anandamide (B1667382). Research on this derivative aimed to explore if it could possess enhanced anti-tumor properties by potentially interacting with the endocannabinoid system in addition to the known targets of 2-hydroxyoleic acid. mdpi.com Another strategy involves conjugating 2-hydroxyoleic acid to other anticancer drugs, sometimes using a linker like a disulfide bond. nih.gov This approach uses the fatty acid's ability to self-assemble into nanoparticles, creating a novel drug delivery system designed to release its payload inside cancer cells. nih.gov

Examples of Research-Oriented Derivatives and Analogs

Derivative/AnalogType of ModificationPurpose as a Mechanistic ProbeSource
Methyl (Z)-2-hydroxyoctadec-9-enoateEsterification of the carboxylic acidTo study cellular uptake, transport, and metabolism by altering polarity. mdpi.com
2-Hydroxy-oleic acid ethanolamide (HU-585)Amidation of the carboxylic acid with an ethanolamide groupTo investigate combined effects and potential new targets by creating a hybrid with features of an endocannabinoid. mdpi.com
Drug-disulfide-2OHOA conjugatesConjugation to other molecules via a linkerTo use 2-hydroxyoleic acid as a self-assembly inducer for creating nanoparticle-based drug delivery systems. nih.gov

Occurrence and Distribution in Biological Research Models

Presence in Plant Lipidomics and Biosynthesis Research

The study of plant lipids, or lipidomics, has identified various hydroxy fatty acids across different species. These compounds are often involved in the synthesis of complex lipids and may play roles in physiological processes.

2-Hydroxyoctadec-9-enoic acid and its isomers have been identified in the lipid profiles of several plant species. Research on the seed oil of Salvia nilotica has specifically detected unsaturated C18 α-hydroxy acids. One of the identified compounds is the diunsaturated analogue, (9Z,12Z)-2-hydroxy-9,12-octadecadienoic acid, which was found to constitute 4.3% of the fatty acids as determined by gas-liquid chromatography (GLC).

While the castor bean plant (Ricinus communis) is a well-known source of hydroxyoctadecenoic acids, the predominant isomer is ricinoleic acid ((9Z,12R)-1this compound), not the 2-hydroxy variant. wikipedia.orgmimedb.orgcastoroil.in Ricinoleic acid is a major component, making up about 90% of the fatty acids in castor oil. wikipedia.orgcastoroil.in It is synthesized in the developing endosperm from oleoyl-CoA. nih.gov The compound 1this compound has also been reported in Linum mucronatum. nih.gov

Table 1: Identification of Hydroxyoctadecenoic Acid Isomers in Plant Species

Compound NamePlant SpeciesTissue/SourceReported Concentration/Note
(9Z,12Z)-2-Hydroxy-9,12-octadecadienoic acidSalvia niloticaSeed Oil4.3 GLC-Area-%
(9Z,12R)-1this compound (Ricinoleic Acid)Ricinus communisSeed Oil~90% of fatty acid content wikipedia.orgmimedb.org
1this compoundLinum mucronatumNot specifiedData available nih.gov

Plant oxylipins, a family of metabolites derived from the oxygenation of polyunsaturated fatty acids, are crucial mediators in various physiological processes, particularly in defense against pathogens and pests. nih.gov The biosynthesis of these compounds can be initiated by the α-dioxygenase (α-DOX) enzyme pathway, which converts fatty acids into 2-hydroperoxy fatty acids. nih.gov These intermediates can then be converted into their corresponding 2-hydroxy fatty acids, such as 2-hydroxyoctadecadienoic acid. nih.gov

The oxylipin pathway is integral to plant defense responses, with functions that include the direct inhibition of microbial growth, stimulation of defense gene expression, and regulation of cell death. nih.gov Studies on potato tubers have shown that in response to injury or infection, there is a significant shift in the production of lipoxygenase metabolites. While 9-hydroperoxyoctadecadienoic acid (9-HPODE) is the main product in control tubers, infection leads to increased production of metabolites from alpha-linolenic acid, suggesting that specific hydroxy fatty acids are key mediators of defense responses under stress conditions. nih.gov

Detection in Microbial Systems and Fermentation Research

Microorganisms are capable of both producing and metabolizing a wide array of fatty acids, including various hydroxyoctadecenoic acid isomers. This capacity is harnessed in fermentation research for the production of valuable oleochemicals.

Various bacterial species have been identified that can synthesize hydroxy fatty acids from unsaturated precursors. For instance, Lactobacillus acidophilus NBRC 13951 is known to convert linoleic acid into 13-hydroxyoctadec-9-enoic acid and 10-hydroxy-cis-12-octadecenoic acid through the action of specific linoleate (B1235992) double bond hydratases. researchgate.netresearchgate.net Similarly, enzymes from Stenotrophomonas maltophilia and Micrococcus luteus have been used in the biotransformation of oleic acid and linoleic acid into their corresponding 10-hydroxy derivatives. acs.org

Fungi are also a rich source of metabolic diversity. While specific production of this compound is not extensively documented, genetic transformation systems are being developed for various fungi, such as Amphichorda guana and Pseudogymnoascus verrucosus, to explore and enhance their capacity to produce novel secondary metabolites, which could include unique fatty acids. nih.govnih.gov The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce odd-chain fatty acids like cis-9-heptadecenoic acid, demonstrating the potential of microbial platforms for tailored fatty acid synthesis. mdpi.com

Microorganisms can further transform hydroxy fatty acids into other valuable chemical compounds. A notable transformation is the cleavage of the fatty acid chain. For example, ricinoleic acid can be metabolized by certain microorganisms to produce 8-D-hydroxytetradec-cis-5-enoic acid, indicating a pathway involving the shortening of the carbon chain. nih.gov

In another example of microbial biotransformation, recombinant Escherichia coli has been engineered to convert 13-hydroxy-cis-9-octadecenoic acid into 12-hydroxy-cis-9-dodecenoic acid and n-hexanoic acid. researchgate.net This process involves a Baeyer-Villiger monooxygenase that cleaves the carbon chain. researchgate.net Similarly, a multi-enzyme system involving components from Stenotrophomonas maltophilia, Micrococcus luteus, and Pseudomonas putida can cleave the C9–C10 double bond of unsaturated fatty acids to yield C9 carboxylic acids. acs.org These studies highlight the metabolic pathways in microorganisms that can modify hydroxy fatty acids, leading to a variety of smaller, functionalized molecules.

Table 2: Examples of Microbial Transformations of Hydroxy Fatty Acids

SubstrateMicroorganism/Enzyme SystemKey Metabolic Product(s)Reference
Ricinoleic AcidUnspecified microorganism8-D-Hydroxytetradec-cis-5-enoic acid nih.gov
13-Hydroxy-cis-9-octadecenoic acidRecombinant E. coli expressing ADH, BVMO, and esterase12-Hydroxy-cis-9-dodecenoic acid, n-Hexanoic acid researchgate.net
Oleic Acid / Linoleic AcidHydratase (S. maltophilia), ADH (M. luteus), BVMO (P. putida)C9 carboxylic acids (e.g., n-nonanoic acid, 9-hydroxynonanoic acid) acs.org
Linoleic AcidLactobacillus acidophilus NBRC 1395113-Hydroxyoctadec-9-enoic acid, 10-Hydroxy-cis-12-octadecenoic acid researchgate.net

Identification in Animal Models and Experimental Biological Fluids (Non-Clinical Focus)

The octadecanoids, a class of lipids that includes all oxygenated products of 18-carbon fatty acids, are known to be formed biosynthetically in mammals. escholarship.org Their formation can occur through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), as well as through non-enzymatic processes. escholarship.org

Research has demonstrated that the gut microbiome is a significant source of octadecanoid biosynthesis, providing additional metabolic routes such as hydratase activity. escholarship.org In experimental models, human umbilical vein endothelial cells have been shown to convert linoleic acid into 9-hydroxyoctadecadienoic acid (9-HODE) and 13-HODE. nih.gov In cell culture systems using micropore filters, a substantial amount of the HODE formed was found to accumulate in the basolateral fluid, suggesting these metabolites can be released from cells and may have extracellular effects. nih.gov While not specifically focused on this compound, these findings establish the presence of various hydroxyoctadecenoic acid isomers in mammalian cells and related experimental biological fluids.

Occurrence in Mammalian Tissues and Biofluids within Controlled Experimental Systems

In controlled laboratory settings, the presence of 2-hydroxy fatty acids has been documented in various mammalian tissues, predominantly as constituents of sphingolipids. These specialized lipids are particularly enriched in the nervous system, skin, and kidneys. nih.govnih.gov

Nervous System: The brain, with its high concentration of myelin, is a primary site for the accumulation of 2-HFA-containing sphingolipids. frontiersin.orgmetwarebio.comnih.gov The myelin sheath, which insulates nerve fibers, is rich in galactosylceramides and sulfatides (B1148509) that incorporate these hydroxylated fatty acids. frontiersin.org Studies in rodent models have been instrumental in elucidating the role of these lipids in the nervous system. For instance, research on mice has demonstrated that the enzyme FA2H is highly expressed in the brain. nih.gov

Other Tissues: Beyond the nervous system, FA2H expression and the presence of 2-HFAs have been noted in other tissues. For example, the colon has been identified as a site of high FA2H expression. nih.gov While specific quantification of this compound is not widely available, the administration of its synthetic form, 2-hydroxyoleic acid (2-OHOA), to diet-induced obese mice has been studied to assess its effects on oxidative stress in various organs, including the brain, liver, lungs, and kidneys. nih.gov Similarly, studies in rats have investigated the effects of orally administered 2-OHOA in models of neuropathic pain, observing its impact on the spinal dorsal horn.

The table below summarizes tissues where 2-hydroxy fatty acids have been studied in mammalian models, noting that specific data for this compound is often part of the broader 2-HFA class.

Tissue/BiofluidAnimal ModelKey Findings
Brain Mouse, RatHigh concentration of 2-HFAs in myelin sphingolipids. nih.govfrontiersin.orgnih.gov
Liver MouseInvestigated in the context of diet-induced obesity and oxidative stress. nih.gov
Lungs MouseStudied for effects on oxidative stress in diet-induced obesity. nih.gov
Kidneys MouseIdentified as a site of 2-HFA presence and studied for oxidative stress. nih.govnih.gov
Spinal Cord RatInvestigated in models of neuropathic pain.
Plasma Rat, HumanMethods for profiling 2-HFAs have been developed. nih.govnih.gov

This table is for interactive use. Click on the headers to sort the data.

Biosynthesis and Enzymology of 2 Hydroxyoctadec 9 Enoic Acid

Precursor Substrate Identification and Metabolic Flux in Biosynthetic Research

The primary precursor for the biosynthesis of 2-hydroxyoctadec-9-enoic acid is oleic acid (an 18-carbon monounsaturated fatty acid). nih.gov The conversion of oleic acid to its hydroxylated form is a key step in the metabolic pathway. Research has shown that various organisms, from fungi to mammals, can metabolize oleic acid through hydroxylation. nih.govscispace.com

In the fungus Grosmannia clavigera, which is associated with the mountain pine beetle, oleic acid is the most common fatty acid derived from pine triglycerides. This fungus utilizes a cytochrome P450 system to hydroxylate oleic acid, a process that becomes particularly important when the primary beta-oxidation pathway is occupied with metabolizing other compounds from the host tree. nih.govscispace.com

Metabolic flux analysis in various systems aims to understand the rate and regulation of these biosynthetic pathways. For instance, in the production of royal jelly by honey bees, oleic acid supplementation in their diet has been shown to increase the production of other hydroxylated fatty acids, indicating a direct influence on the metabolic flux through the fatty acid hydroxylation pathway. mdpi.com The mobilization of stored triglycerides provides the free fatty acid precursors for these modifications. mdpi.com

Hydroxylation Mechanisms: Enzymatic Catalysis and Stereospecificity

The introduction of a hydroxyl group onto the fatty acid chain is catalyzed by specific enzymes, which determine the position and stereochemistry of the hydroxyl group.

In some organisms, particularly plants and fungi, dioxygenase-like enzymes are responsible for fatty acid hydroxylation. A well-studied example is the synthesis of ricinoleic acid (1this compound) in the castor oil plant (Ricinus communis) and the fungus Claviceps purpurea. oup.comnih.govresearchgate.netpnas.org

The enzyme responsible, an oleate (B1233923) Δ12-hydroxylase, is a homolog of fatty acyl desaturases. pnas.org This enzyme introduces a hydroxyl group at the 12th carbon of oleic acid. oup.comnih.govresearchgate.net Functional analysis of the oleate hydroxylase from C. purpurea in yeast revealed that it primarily acts as a hydroxylase, though it also exhibits some desaturase activity. oup.comnih.govresearchgate.net The reaction requires molecular oxygen and a reduced cytochrome b5 as an intermediate electron donor. pnas.org The stereospecificity of these enzymes is crucial, leading to the production of specific enantiomers of the hydroxylated fatty acid.

Cytochrome P450 (CYP) monooxygenases are a large family of enzymes involved in the metabolism of a wide variety of compounds, including fatty acids. wikipedia.org These enzymes can hydroxylate fatty acids at various positions, including the terminal (ω) and sub-terminal (ω-1) carbons. wikipedia.orgnih.govnih.gov

In mammals, several CYP4 subfamilies, such as CYP4A, CYP4B, and CYP4F, are known to hydroxylate fatty acids of different chain lengths. nih.govfrontiersin.org Specifically, CYP2E1 has been identified as a key enzyme in the (ω-1)-hydroxylation of oleic acid in human and rat liver microsomes. nih.gov In fungi like Grosmannia clavigera, a specific cytochrome P450, CYP630B18, along with its redox partner, cytochrome P450 reductase (CPR2), is highly specific for the ω-hydroxylation of oleic acid. nih.govscispace.com The products of CYP-mediated hydroxylation can be further metabolized to dicarboxylic acids, which then enter the peroxisomal beta-oxidation pathway. nih.gov

The table below summarizes the key enzymes involved in the hydroxylation of oleic acid.

Table 1: Key Enzymes in Oleic Acid Hydroxylation
Enzyme Family Specific Enzyme(s) Organism(s) Position of Hydroxylation
Dioxygenase-like Oleate Δ12-hydroxylase Ricinus communis, Claviceps purpurea C-12
Cytochrome P450 CYP2E1 Humans, Rats ω-1
Cytochrome P450 CYP4A Humans, Rats ω
Cytochrome P450 CYP630B18 Grosmannia clavigera ω

Non-Enzymatic Formation in in vitro and Cellular Stress Research Models

While enzymatic pathways are the primary source of this compound, non-enzymatic formation can also occur, particularly under conditions of oxidative stress. The oxidation of polyunsaturated fatty acids can lead to the formation of various oxidized lipid species, including hydroxylated fatty acids. mdpi.com These non-enzymatic reactions are generally less specific than their enzymatic counterparts, resulting in a mixture of isomers. In research models, conditions that induce cellular stress and lipid peroxidation can be used to study the formation and effects of these non-enzymatically generated hydroxylated fatty acids. wikipedia.org

Genetic and Molecular Regulation of Biosynthetic Enzymes in Model Organisms

The biosynthesis of this compound is tightly regulated at the genetic and molecular level to ensure that the production of these bioactive lipids meets the physiological needs of the organism.

The expression of genes encoding fatty acid hydroxylases is often regulated by various factors, including the availability of substrates and developmental cues. For example, in Grosmannia clavigera, the presence of fatty acids induces the expression of the genes for CYP630B18 and its reductase partner. nih.govscispace.com In the fungus Claviceps purpurea, the gene encoding the oleate hydroxylase (CpFAH) was cloned from the sclerotia, where high levels of ricinoleic acid are produced. oup.comnih.govresearchgate.net

Heterologous expression of these genes in model organisms like yeast (Saccharomyces cerevisiae) and Arabidopsis thaliana has been a valuable tool for characterizing their function and for the potential biotechnological production of hydroxylated fatty acids. oup.comnih.govresearchgate.net For instance, expressing the C. purpurea oleate hydroxylase in Arabidopsis resulted in the accumulation of hydroxylated fatty acids in the seeds. oup.comnih.govresearchgate.net The activity of these enzymes can also be modulated by factors such as the availability of co-factors like NADPH and the presence of inhibitors. nih.gov Fatty acids themselves can act as signaling molecules to regulate gene transcription through transcription factors like peroxisome proliferator-activated receptors (PPARs). nih.gov

Transcriptional and Post-Translational Regulatory Mechanisms

The expression and activity of Fatty Acid 2-Hydroxylase (FA2H), the key enzyme in the biosynthesis of 2-hydroxy fatty acids like this compound, are meticulously controlled through a variety of regulatory mechanisms. These include the regulation of gene expression by transcription factors and the modification of the enzyme after its synthesis.

Transcriptional Regulation

The transcription of the FA2H gene is modulated by several factors, which can either enhance or suppress its expression in response to cellular signals. This level of control is crucial for maintaining appropriate levels of 2-hydroxylated sphingolipids in different tissues. mdpi.com

Key transcription factors and signaling molecules that have been identified to regulate FA2H expression include:

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): In certain cell types, such as breast cancer cells, the activation of PPAR-α has been shown to induce the expression of the FA2H gene. mdpi.comnih.gov This links the biosynthesis of 2-hydroxy fatty acids to lipid metabolism pathways governed by PPAR-α. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) and Forkhead Box Protein C2 (FOXC2): The inflammatory cytokine TNF-α can upregulate the expression of the transcription factor FOXC2. nih.gov Subsequently, FOXC2 can increase the expression of FA2H, suggesting a connection between inflammatory signaling and the production of 2-hydroxy fatty acids. mdpi.com

MicroRNAs (miRNAs): Several miRNAs have been identified that target the FA2H gene. These small non-coding RNAs can bind to the messenger RNA (mRNA) of FA2H, leading to its degradation or the inhibition of its translation into protein. This provides a mechanism for fine-tuning FA2H levels.

While FA2H expression has been shown to influence signaling pathways such as mTOR, STAT3, NF-κB, and YAP1, the direct regulation of FA2H transcription by these pathways is still an area of ongoing research. mdpi.com

RegulatorTypeEffect on FA2H ExpressionContext/Cell Type
PPAR-αTranscription FactorInductionBreast Cancer Cells
TNF-α/FOXC2Signaling Molecule/Transcription FactorInductionGeneral
microRNAsNon-coding RNARepressionVarious Cancers

Post-Translational Regulatory Mechanisms

Following the synthesis of the FA2H protein, its activity, stability, and localization are further regulated by post-translational modifications (PTMs) and structural features. nih.gov PTMs are covalent modifications to the protein that can dramatically alter its function. youtube.com

Structural Domains: The FA2H enzyme is an integral membrane protein located in the endoplasmic reticulum. uniprot.org It possesses a crucial N-terminal cytochrome b5 domain which is essential for its catalytic activity. nih.gov This domain is involved in the electron transfer required for the hydroxylation reaction.

Glycosylation: Analysis of the human FA2H protein has identified the presence of post-translational modifications. uniprot.org Specifically, the UniProt database indicates that the human FA2H protein can undergo O-linked glycosylation at a single site. uniprot.org Glycosylation, the attachment of sugar moieties, can influence protein folding, stability, and interactions.

Heme Binding: The cytochrome b5-like domain of FA2H binds a heme group, which is a critical cofactor for the enzyme's redox activity. The proper folding and incorporation of heme into the FA2H protein are necessary for its function.

While other common PTMs such as phosphorylation and ubiquitination are known to regulate many enzymes, specific evidence for their direct role in modulating FA2H activity is not yet well-established in the scientific literature. The study of FA2H PTMs is an active area of research to fully understand the intricate control of 2-hydroxy fatty acid biosynthesis. nih.gov

Modification/FeatureTypeDescriptionFunctional Consequence
N-terminal Cytochrome b5 DomainStructural DomainAn essential domain that is an integral part of the enzyme's structure.Crucial for the catalytic activity, likely involved in electron transfer.
O-linked GlycosylationPost-Translational ModificationAttachment of a sugar molecule to the protein backbone. One site has been identified in human FA2H.Potential role in protein folding, stability, and interactions.
Heme BindingCofactor BindingThe cytochrome b5-like domain binds a heme group.Essential for the enzyme's redox activity.

Metabolism and Catabolic Fate of 2 Hydroxyoctadec 9 Enoic Acid in Biological Systems Research

Beta-Oxidation Pathways: Unique Characteristics for Hydroxy Fatty Acids

While the primary pathway for fatty acid degradation is beta-oxidation, which occurs in the mitochondria and peroxisomes, the presence of a hydroxyl group on the second carbon of 2-hydroxyoctadec-9-enoic acid introduces unique characteristics to this process. wikipedia.orgaocs.orgpsiberg.com Standard beta-oxidation involves a four-step cycle that sequentially shortens the fatty acid chain by two carbons, producing acetyl-CoA, NADH, and FADH2. wikipedia.orglibretexts.org However, for 2-hydroxy fatty acids (hFA), the degradation pathway is distinct.

The primary route for the breakdown of long-chain 2-hydroxy fatty acids is peroxisomal alpha-oxidation. nih.govnih.gov This pathway is crucial because the 2-hydroxyl group prevents the direct entry of the fatty acid into the conventional beta-oxidation spiral. nih.gov In this process, the 2-hydroxy fatty acid is first activated to its acyl-CoA ester. nih.gov Subsequently, the enzyme 2-hydroxyacyl-CoA lyase cleaves the molecule, releasing formyl-CoA and an aldehyde that is one carbon shorter than the original fatty acid. nih.gov This one-carbon shortened fatty acid can then proceed through beta-oxidation. nih.gov

It's important to note that while beta-oxidation is the main catabolic route for most fatty acids, the initial alpha-oxidation step is a critical modification for hydroxylated fatty acids. nih.gov This specialized pathway underscores the metabolic flexibility of cells in handling diverse lipid structures.

Conversion to Downstream Metabolites and Bioactive Derivatives

Beyond its direct catabolism for energy, this compound can be converted into a range of downstream metabolites and bioactive derivatives. These transformations highlight its role not just as a fuel source but also as a precursor for structurally and functionally diverse molecules.

A significant fate of 2-hydroxy fatty acids is their incorporation into complex lipids, particularly sphingolipids. nih.govnih.gov This process begins with the activation of the fatty acid to its CoA ester. nih.gov This activated form, 2-hydroxyacyl-CoA, can then be utilized by ceramide synthases to be N-acylated to a sphingoid base, forming a 2-hydroxy ceramide. nih.gov These ceramides (B1148491) can be further modified with different headgroups to form more complex sphingolipids, such as glucosylceramides. wikipedia.org The presence of the 2-hydroxyl group in these sphingolipids influences the properties of cell membranes, including their fluidity and the formation of lipid rafts. capes.gov.br

Research has also identified various esters of hydroxylated fatty acids, indicating their integration into other lipid structures. For instance, esters with glycerol (B35011) and other alcohols have been described. nih.govspectrabase.commedchemexpress.com

The metabolic journey of this compound doesn't necessarily end with its initial oxidation or esterification. The molecule can undergo further modifications, leading to a variety of functionalized products. These reactions can include further oxidation to produce keto-fatty acids or other oxygenated derivatives. aocs.org The double bond present in the oleic acid backbone of this compound also provides a site for further reactions, such as epoxidation. aocs.org

The breakdown of hydroperoxides, which can be formed from fatty acids, can lead to the formation of both hydroxy and keto acids. aocs.org This indicates a complex interplay of oxidative reactions that can modify the structure and potential function of the fatty acid.

Conjugation Reactions and Excretion Pathways in Research Models (e.g., Glucuronidation)

To facilitate their removal from the body, xenobiotic and endogenous compounds, including fatty acids and their metabolites, can undergo conjugation reactions. These reactions increase their water solubility, preparing them for excretion.

One important conjugation pathway is the formation of CoA conjugates. acs.org Carboxylic acids can be activated to their corresponding acyl-CoA thioesters. acs.org These reactive intermediates can then be further conjugated with amino acids like glycine (B1666218) or taurine. acs.org

Another critical detoxification pathway is glucuronidation, where glucuronic acid is attached to the molecule. While direct evidence for the glucuronidation of this compound is not extensively detailed in the provided search results, it is a common pathway for hydroxylated compounds and xenobiotics. The purpose of such conjugation is to increase the hydrophilicity of the molecule, thereby facilitating its excretion through urine or bile. wikipedia.org

The table below summarizes the key metabolic pathways and their significance for this compound.

Metabolic PathwayKey Enzymes/ProcessesSignificance
Alpha-Oxidation 2-hydroxyacyl-CoA lyaseInitial breakdown step for 2-hydroxy fatty acids, bypassing the block in beta-oxidation.
Beta-Oxidation Acyl-CoA dehydrogenases, etc.Catabolism of the one-carbon shortened fatty acid produced from alpha-oxidation for energy production.
Esterification Ceramide synthasesIncorporation into complex lipids like sphingolipids, influencing membrane properties.
Further Oxidation Cytochrome P450 enzymesGeneration of a diverse pool of oxidized and functionalized fatty acid derivatives.
Conjugation Acyl-CoA synthetases, N-acyltransferasesDetoxification and preparation for excretion by increasing water solubility.

Intracellular Compartmentalization of Metabolic Processes

The metabolism of fatty acids, including this compound, is highly organized within the cell, with different pathways localized to specific organelles. This compartmentalization ensures the efficiency and regulation of these metabolic processes.

Peroxisomes: These organelles are the primary site for the alpha-oxidation of 2-hydroxy fatty acids. nih.govnih.gov They are also involved in the initial beta-oxidation of very long-chain fatty acids. aocs.org

Mitochondria: This is the main site for beta-oxidation of the majority of fatty acids to produce acetyl-CoA for the citric acid cycle and subsequent ATP generation. wikipedia.orgpsiberg.com The shortened fatty acid resulting from peroxisomal alpha-oxidation can be further oxidized in the mitochondria.

Endoplasmic Reticulum (ER): The synthesis of complex lipids, including the esterification of 2-hydroxy fatty acids into ceramides, occurs in the ER. nih.govwikipedia.org The initial hydroxylation of fatty acids by fatty acid 2-hydroxylase also takes place in the ER. nih.gov

Cytosol: The initial activation of fatty acids by their conversion to acyl-CoA esters can occur in the cytosol before their transport into mitochondria or peroxisomes. aocs.org

This subcellular organization allows for the controlled and sequential processing of this compound, from its initial breakdown to its incorporation into complex cellular structures or its eventual excretion.

Biological Functions and Molecular Mechanisms in Experimental Research Systems

Role as a Signaling Molecule in Cellular Contexts

2-Hydroxyoctadec-9-enoic acid belongs to a class of oxidized fatty acids that act as potent biological mediators. These molecules are often produced under conditions of oxidative stress and can initiate signaling cascades that regulate cellular responses.

Experimental evidence has identified G protein-coupled receptors (GPCRs) as key targets for hydroxy fatty acids. The G protein-coupled receptor G2A, in particular, has been recognized as a receptor for oxidized free fatty acids, such as 9-hydroxyoctadecadienoic acid (9-HODE), a compound structurally similar to this compound. nih.govnih.gov G2A is expressed in immune cells like macrophages and in keratinocytes, where it is implicated in inflammatory processes and responses to cellular stress. nih.govnih.gov Binding of these lipid ligands to G2A initiates a conformational change in the receptor, enabling it to activate downstream signaling pathways. Studies using 9-HODE in G2A-expressing cells have been instrumental in characterizing these interactions, demonstrating that G2A activation occurs upon ligand binding. nih.gov

Table 1: Receptor Interactions of Related Hydroxy Fatty Acids

Ligand Class Receptor Receptor Type Key Finding

Upon receptor binding, this compound and its analogs can trigger a variety of intracellular signaling cascades. The activation of the G2A receptor by the related compound 9-HODE has been shown to modulate several key pathways:

MAP Kinase (MAPK) Activation : Ligand binding to G2A leads to the activation of the MAPK pathway, a critical cascade involved in regulating cell proliferation, differentiation, and stress responses. nih.gov

Inhibition of cAMP Accumulation : G2A activation results in the inhibition of adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP) within the cell. nih.gov

Calcium Mobilization : In keratinocytes and other G2A-expressing cells, stimulation with 9-HODE evokes the release of calcium from intracellular stores, a universal signaling event that controls numerous cellular functions. nih.govnih.gov

Inositol (B14025) Phosphate (B84403) Accumulation : The signaling cascade initiated by G2A activation also includes the accumulation of inositol phosphates. nih.gov

Diacylglycerol (DAG) Production : A synthetic analog of oleic acid, known as idroxioleic acid, has been shown to activate sphingomyelin (B164518) synthase, which increases the concentration of diacylglycerol (DAG). pharmacompass.com DAG is a crucial second messenger known to activate protein kinase C (PKC) isoforms, including PKCα.

Table 2: Modulation of Intracellular Signaling Pathways

Signaling Cascade Effect Mediating Receptor (in model systems) Consequence
MAP Kinase Activation G2A Regulation of gene expression, cell cycle, and stress response. nih.govnih.gov
cAMP Inhibition G2A Alteration of cAMP-dependent pathways, such as those regulated by PKA. nih.gov
Intracellular Calcium (Ca2+) Mobilization G2A Activation of calcium-dependent enzymes and signaling proteins. nih.govnih.gov

Participation in Intercellular Communication Pathways in Model Systems

The release of hydroxy fatty acids from cells allows them to act as local mediators, influencing the behavior of neighboring cells in a process essential for coordinating tissue-level responses, particularly during inflammation and wound healing.

In cell culture models, hydroxy fatty acids demonstrate clear autocrine (acting on the cell that produced them) and paracrine (acting on nearby cells) effects. For instance, in studies with human keratinocytes, exposure to oxidative stress (like UVB radiation) induces the production of 9-HODE. nih.gov This secreted 9-HODE can then act on neighboring keratinocytes, stimulating them to produce and release cytokines such as IL-6, IL-8, and GM-CSF. nih.gov This paracrine signaling contributes to a pro-inflammatory microenvironment. The ability of stress to induce both the synthesis of the lipid and the expression of its receptor (G2A) suggests the presence of a potent autocrine feedback loop that can amplify cellular stress responses. nih.gov

Influence on Enzyme Activity and Protein Function

Beyond receptor-mediated signaling, this compound can directly and indirectly influence the function of key enzymes and proteins, particularly those involved in cellular metabolism.

Research has highlighted the ability of 2-hydroxyoleic acid and related molecules to modulate enzymes central to lipid metabolism and energy homeostasis.

Indirect Influence on Fatty Acid Oxidation : While direct modulation is one mechanism, indirect effects via signaling cascades are also significant. The parent compound, oleic acid, has been shown to activate the SIRT1-PGC1α complex, which promotes fatty acid oxidation. researchgate.net Furthermore, the cAMP/PKA signaling pathway is a known activator of SIRT1, a deacetylase that plays a critical role in metabolic regulation. researchgate.netnih.gov Although G2A activation can inhibit cAMP, the interplay between these pathways suggests a complex regulatory network where hydroxy fatty acids can indirectly influence the activity of metabolic enzymes like SIRT1 to maintain energy homeostasis. nih.govnih.gov

Table 3: Modulation of Key Enzymes

Enzyme Action Mechanism Metabolic Impact
Sphingomyelin Synthase (SMS) Activation Direct Alters membrane lipid composition by increasing sphingomyelin and diacylglycerol levels. pharmacompass.com

Interaction with Membrane Proteins and Biophysical Membrane Properties

This compound, also known as 2-hydroxyoleic acid (2OHOA), has been shown in research models to significantly interact with and alter the biophysical properties of cellular membranes. Its effects are not just passive incorporation but involve active modification of membrane structure and organization.

Studies on model membranes have revealed that 2OHOA can increase the fluidity of membranes, particularly in reconstituted liver plasma membranes from hypertensive rat models. nih.gov This alteration in fluidity is a key aspect of its biological activity. The introduction of the hydroxyl group at the C-2 position of the fatty acid chain is crucial for its distinct effects compared to its non-hydroxylated counterpart, oleic acid. This hydroxyl group allows for hydrogen bonding capabilities that influence its interaction with other membrane lipids. capes.gov.br

In model systems mimicking lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingomyelin—2OHOA demonstrates complex behavior. It has been observed to phase separate from cholesterol-rich domains. capes.gov.br Specifically, 2OHOA interacts with the gel phase of sphingomyelin, leading to an increase in the thickness of the water layer surrounding the membrane, which is indicative of increased bilayer fluidity. capes.gov.br This suggests a competitive interaction where 2OHOA may displace cholesterol from sphingomyelin-rich domains, leading to an enhanced separation of lipids into distinct phases within the membrane. capes.gov.br

While direct binding to a wide array of membrane proteins has not been exhaustively cataloged, the changes induced by 2OHOA in the membrane's structural properties are thought to modulate the activity of membrane-associated signaling proteins. For example, by altering the lipid environment, 2OHOA may influence the function of proteins like the Gαq/11 protein, thereby affecting signal transduction pathways. nih.gov In leukemia cells, these membrane modifications have been linked to the clustering (capping) of the Fas receptor, a key event in initiating apoptosis. pnas.org

Table 1: Observed Effects of this compound on Membrane Properties

System/Model Observed Effect Potential Consequence Reference
Reconstituted liver membranes (hypertensive rats) Increased membrane fluidity. Altered activity of membrane-bound signaling proteins. nih.gov
Model lipid raft membranes (Synchrotron X-ray diffraction, AFM) Phase separation from cholesterol-rich domains; increased water layer thickness around sphingomyelin. Increased fluidity; altered lateral organization of lipids. capes.gov.br
Human glioma (U118) and lung cancer (A549) cells Increased membrane global order and lipid raft packing (due to SM accumulation). Altered localization and function of signaling proteins (e.g., Ras, Fas receptor). pnas.orgpnas.org
Liposomes Incorporation into lipid bilayer increases fluidity and physical stability. Enhanced potential as a drug carrier. nih.gov

Involvement in Lipid Metabolism Regulation in Research Models

Impact on Sphingomyelin Synthase Activity and Sphingolipid Metabolism

The role of this compound in regulating sphingolipid metabolism, particularly its effect on sphingomyelin (SM) levels, has been a subject of detailed investigation, with the understanding of its mechanism evolving over time.

Initial studies reported that 2OHOA acts as a potent and specific activator of sphingomyelin synthase (SMS), the enzyme that synthesizes SM from ceramide and phosphatidylcholine. pnas.orgpnas.orgnih.gov This activation was observed in various tumor cell lines, leading to a significant (up to 4.6-fold) accumulation of SM in the plasma membrane. pnas.orgpnas.org This effect was proposed as a key part of its anticancer mechanism, as inhibiting SMS with the chemical inhibitor D609 was shown to reduce the cell cycle arrest induced by 2OHOA. pnas.orgpnas.orglaminarpharma.com The accumulation of SM was shown to restore membrane composition to levels seen in non-tumor cells and alter the organization of lipid rafts. pnas.org

However, more recent research has challenged the direct activation hypothesis. A 2018 study demonstrated that 2OHOA does not activate recombinant human SMS1 or SMS2, and in fact, can inhibit their activity in a dose-dependent manner. This study also found no evidence of SMS activation in mouse tissues treated with 2OHOA.

Table 2: Research Findings on this compound and Sphingolipid Metabolism

Cell/System Model Key Finding Reported Mechanism Reference
Human glioma (U118) & lung cancer (A549) cells 4.6-fold increase in sphingomyelin (SM) mass. Initial reports: Specific activation of sphingomyelin synthase (SMS). pnas.orgpnas.org
Human glioma (U118) cells Accumulation of SM, ceramide, and hexosylceramide. Activation of de novo ceramide synthesis pathway. nih.gov
Recombinant human SMS1/SMS2; Mouse tissues Inhibition of recombinant SMS activity; no SMS activation in vivo. Contradicts the direct activation model. Referenced in nih.gov
HEK 293T cells (overexpressing CerS) All six ceramide synthase (CerS) isoforms can synthesize 2-hydroxy-ceramides. 2OHOA acts as a substrate for ceramide synthesis, increasing the precursor pool for SM. nih.govresearchgate.net

Influence on Lipid Droplet Dynamics and Lipid Homeostasis

This compound and related 2-hydroxylated fatty acids play a role in maintaining cellular lipid homeostasis, which includes the regulation of lipid droplets (LDs). LDs are dynamic organelles that store neutral lipids like triacylglycerols and sterol esters, and their formation and breakdown are tightly controlled.

While direct studies on 2OHOA's effect on LDs are limited, research on the broader class of 2-hydroxy fatty acids provides significant insights. The enzyme fatty acid 2-hydroxylase (FA2H), which produces 2-hydroxy fatty acids, is a key regulator of lipid metabolism. nih.govnih.gov Studies in adipocytes have shown that FA2H is crucial for regulating lipogenesis. nih.gov Knocking down the gene for TANGO2, a protein implicated in lipid homeostasis, was found to increase the size of lipid droplets, indicating that disruptions in pathways related to fatty acid metabolism directly impact LD dynamics. lipotype.com This suggests that a proper supply of 2-hydroxylated fatty acids is necessary for normal lipid storage and mobilization.

Role in Plant Defense and Stress Responses (Molecular and Biochemical Basis)

Induction of Defense-Related Gene Expression

In plants, this compound is part of a large family of lipid-derived signaling molecules known as oxylipins, which are central to plant defense against pathogens and pests. nih.govnih.gov The synthesis of these molecules is a key step in activating downstream defense responses, including the widespread reprogramming of gene expression.

The oxylipin pathway begins with the release of polyunsaturated fatty acids from chloroplast membranes, which are then oxygenated by lipoxygenase (LOX) enzymes to form hydroperoxy fatty acids. nih.govnih.gov These hydroperoxides are substrates for several competing enzymes, including allene (B1206475) oxide synthase (AOS), which leads to jasmonic acid, and hydroperoxide lyase (HPL). Research in rice has shown that depleting HPL activity results in a redirection of the substrate pool towards the AOS branch, causing a dramatic overproduction of jasmonic acid and the constitutive activation of JA-governed defense response genes. nih.gov

This demonstrates that the flux through different branches of the oxylipin pathway is a critical determinant of defense gene activation. 2-hydroxy fatty acids are also products of this pathway, synthesized by fatty acid 2-hydroxylases (FAHs). nih.govnih.gov The presence of 2-hydroxy sphingolipids is necessary for the proper function of pattern recognition receptors and the activation of the NADPH oxidase RBOHD, which generates a reactive oxygen species (ROS) burst—a key event in plant immunity. nih.gov The activation of these upstream signaling components leads to the transcriptional induction of a suite of defense-related genes, such as Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities. mdpi.commdpi.com Therefore, this compound, as a component of the oxylipin network, contributes to the signaling cascade that culminates in the robust expression of genes required to fend off pathogens.

Interaction with Phytohormone Signaling Pathways

The role of this compound in plant defense is deeply intertwined with the signaling pathways of major defense-related phytohormones, primarily jasmonic acid (JA) and salicylic (B10762653) acid (SA). researchgate.netresearchgate.netmdpi.com

There is extensive and often antagonistic crosstalk between the JA and SA signaling pathways. The SA pathway is essential for defense against biotrophic pathogens and for establishing systemic acquired resistance (SAR). mdpi.comnih.govnih.govfrontiersin.org The balance between JA and SA signaling fine-tunes the plant's defense response to the specific type of threat encountered. For instance, the activation of the SA pathway can sometimes suppress JA-mediated responses and vice-versa. As a component of the oxylipin signaling milieu, this compound and related molecules can influence this delicate balance. For example, 2-hydroxy sphingolipids are required for the ROS burst mediated by RBOHD, and ROS production is a critical signaling event that interacts with the SA pathway, acting both upstream and downstream of SA accumulation to regulate defense gene expression. nih.govnih.govfrontiersin.org Thus, this compound functions within a complex signaling web, interacting with and modulating the canonical phytohormone pathways to orchestrate an appropriate stress response.

Microbial Interactions and Biofilm Formation (Mechanistic Studies)

Quorum Sensing Modulation

Currently, there is a lack of direct scientific studies specifically investigating the mechanistic role of this compound in modulating bacterial quorum sensing (QS) systems. However, the broader field of quorum quenching (QQ), which involves the disruption of cell-to-cell signaling, provides a theoretical framework for its potential action. One established enzymatic mechanism of QQ is the modification of N-acyl-homoserine lactone (AHL) signal molecules by oxidoreductases. nih.govnih.gov These enzymes can inactivate AHLs by adding a hydroxyl group to the acyl side chain, thereby preventing the signal molecule from binding to its target receptor and activating QS-dependent genes. nih.govnih.gov For instance, oxidoreductases from Rhodococcus erythropolis can substitute the oxo group at the C3 position of an AHL with a hydroxyl group, effectively neutralizing the signal. nih.gov While this demonstrates that hydroxylation is a natural mechanism for inactivating QS signals, research has not yet confirmed whether this compound itself can act as an antagonist or inhibitor within these signaling pathways.

Studies on other unsaturated fatty acids, such as palmitoleic acid and myristoleic acid, have shown that they can decrease the expression of the QS regulator gene abaR in Acinetobacter baumannii, leading to reduced production of AHL signals. mdpi.com This effect on gene expression represents another potential, though unverified, mechanism by which a fatty acid could modulate quorum sensing. mdpi.com

Antimicrobial Activities

The antimicrobial mechanism of this compound is understood primarily through analogy with other structurally similar hydroxy fatty acids, most notably 2-hydroxyisocaproic acid (HICA). nih.gov Research on HICA provides a detailed model for how these compounds likely exert their antimicrobial effects, which are targeted at the bacterial cell envelope. nih.gov

The primary mechanism of action is the disruption of the bacterial cell membrane's integrity and function. nih.gov This process involves several key steps:

Membrane Permeabilization: The fatty acid penetrates the outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria to access the cytoplasmic membrane. nih.gov Studies on HICA demonstrate that it effectively compromises the outer membrane's barrier function in bacteria like E. coli and P. aeruginosa. nih.gov

Membrane Depolarization: Upon reaching the cytoplasmic membrane, the compound induces rapid depolarization. This is observed as a swift increase in fluorescence when using membrane potential-sensitive dyes, indicating a collapse of the electrochemical gradient across the membrane. nih.gov

Cellular Leakage and Rupture: The loss of membrane integrity and potential leads to the leakage of essential intracellular components, such as ATP, and ultimately results in cell lysis and death. nih.govresearchgate.net Electron microscopy of bacteria treated with HICA shows significant morphological damage, including a reduction in cell size and the loss of extracellular polymeric substances, confirming cell envelope disruption as the terminal event. nih.gov

This membrane-centric mechanism is a common feature among various antimicrobial fatty acids, which act as single-chain lipid amphiphiles that can intercalate into and destabilize the lipid bilayer of bacterial membranes. nih.govcore.ac.uk

Table 1: Mechanistic Insights from Structurally Related Fatty Acids

CompoundOrganism(s)Observed Mechanistic EffectReference
2-Hydroxyisocaproic Acid (HICA)P. aeruginosa, E. coli, S. aureusDisrupts outer membrane integrity, causes rapid depolarization of the cytoplasmic membrane, leads to leakage of cellular contents and cell death. nih.gov
Palmitoleic Acid (PoA)Acinetobacter baumanniiDecreases expression of the quorum sensing regulator abaR, reducing AHL production and inhibiting biofilm formation. mdpi.com
Oleic AcidStaphylococcus aureusInhibits primary adhesion to surfaces. nih.gov
cis-2-Decenoic Acid (C2DA)P. aeruginosa, S. aureusIncreases membrane permeability, leading to leakage of intracellular ATP and potentiating the effects of other antimicrobials. researchgate.net

Advanced Analytical Methodologies for Research of 2 Hydroxyoctadec 9 Enoic Acid

Chromatographic Separation Techniques for Complex Biological Matrices

Chromatography is fundamental to the analysis of 2-Hydroxyoctadec-9-enoic acid, enabling its separation from a multitude of other lipids and metabolites present in biological samples such as tissues and biofluids. The choice of technique depends on the specific research question, the required level of detail, and the state of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the quantitative analysis of fatty acids, but it requires chemical derivatization to increase the volatility of non-volatile compounds like this compound. The hydroxyl and carboxylic acid groups are polar and must be converted into less polar, more volatile derivatives. A common procedure involves trimethylsilylation, which replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.gov

The derivatized this compound can then be separated from other fatty acid methyl esters (FAMEs) or TMS-derivatives on a long capillary column (e.g., 100 meters). researchgate.net The separation is based on the boiling points and polarities of the compounds. Following separation, the molecules are ionized, typically by electron ionization (EI), and the resulting fragmentation pattern is detected by the mass spectrometer. This pattern provides a "fingerprint" that aids in structural confirmation. However, care must be taken during sample preparation, as vigorous acid conditions used in some derivatization methods can cause isomerization or other alterations to the structure of unsaturated hydroxy fatty acids. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become a cornerstone of lipidomics research, offering the significant advantage of analyzing intact, underivatized molecules. nih.govnih.gov This technique is particularly well-suited for the study of this compound within the broader lipid profile of a biological sample. nih.gov

Reversed-phase (RP) liquid chromatography is commonly employed, where separation is based on the hydrophobicity of the lipids. nih.govupce.cz In this mode, retention increases with the length of the carbon chain and decreases with the number of double bonds. upce.cz This allows for the separation of this compound from other C18 fatty acids with different degrees of saturation or hydroxylation. The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, allows for the accurate mass measurement of the precursor ion, which helps in determining its elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insight. The intact molecule, selected in the first mass analyzer, is fragmented, and the resulting product ions are analyzed in the second mass analyzer. This fragmentation pattern can reveal the position of the hydroxyl group and the double bond. For instance, LC-MS/MS analysis of hydroxy fatty acids in negative ionization mode often shows characteristic fragmentation that helps differentiate isomers. nih.gov

Below is a table summarizing typical LC-MS parameters used in the analysis of a structural isomer, which are applicable to this compound.

ParameterTypical Value/SettingPurpose
Chromatography Reversed-Phase (e.g., C18 column) nih.govSeparates lipids based on acyl chain length and unsaturation. nih.gov
Mobile Phase Gradient of acetonitrile/water with additivesElutes lipids over time for separation.
Ionization Source Electrospray Ionization (ESI) nih.govGenerates charged ions from the intact lipid molecules.
Ionization Mode Negative nih.govOften provides better sensitivity and characteristic fragmentation for fatty acids.
Mass Analyzer Q-TOF or Orbitrap nih.govnih.govProvides high mass accuracy for both precursor and fragment ions.
MS Level MS2 (Tandem MS) nih.govFragments the selected molecule to obtain structural information.

This table is generated based on data for closely related isomers and general lipidomics practices.

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C-2). Therefore, it can exist as two distinct enantiomers (R and S forms). These stereoisomers can have different biological activities, making their separation and individual characterization crucial in research.

Chiral chromatography is the primary method for resolving enantiomers. sigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govsigmaaldrich.com CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus, separation.

A common type of CSP used for separating chiral acids involves derivatized cyclodextrins. sigmaaldrich.com The toroidal structure of cyclodextrins has a hydrophobic interior and a hydrophilic exterior, allowing for differential inclusion and surface interactions with the enantiomers of the analyte. sigmaaldrich.com The choice of the specific CSP and the mobile phase composition are critical for achieving optimal resolution of the R and S forms of this compound. sigmaaldrich.com

Spectroscopic Characterization in Research Settings (Beyond Basic Identification)

While mass spectrometry is excellent for identification and quantification, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous, detailed structural elucidation of molecules like this compound in research settings.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of a purified compound. It provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. core.ac.uktaylorandfrancis.com

For this compound, ¹H NMR spectroscopy can identify the signals for the protons on the double bond (olefinic protons), the proton on the carbon bearing the hydroxyl group (carbinol proton), and the protons on the carbons adjacent to the carbonyl group and the double bond. aocs.org The chemical shift of the carbinol proton is particularly informative about the location of the hydroxyl group. aocs.org

¹³C NMR spectroscopy provides complementary information by detecting the chemical shift of each carbon atom in the molecule, including the carbonyl carbon, the olefinic carbons, and the carbon attached to the hydroxyl group.

To assemble the complete molecular structure and resolve ambiguities, a suite of two-dimensional (2D) NMR experiments is employed in research:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the carbon chain. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different fragments of the molecule, such as linking the aliphatic chain to the carbonyl group and identifying the positions of the double bond and hydroxyl group. core.ac.uk

The table below shows expected ¹H NMR chemical shift regions for key protons in a hydroxyoctadecenoic acid structure.

Proton TypeExpected Chemical Shift (δ) Range (ppm)Multiplicity
CH₃ ~0.9Triplet
CH₂ (aliphatic chain)~1.2-1.6Multiplet
CH₂ (allylic)~2.0Multiplet
CH (carbinol, C2-H)~4.0Multiplet
CH=CH (olefinic)~5.3-5.6Multiplet

This table is illustrative, based on general values for fatty acids and related hydroxy fatty acids. aocs.org

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, while a strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. The O-H stretch of the alcohol group typically appears as a broad band around 3200-3600 cm⁻¹. The C=C double bond stretch appears around 1650 cm⁻¹. The specific position and shape of these peaks can provide information about hydrogen bonding within the sample. nih.gov

Raman Spectroscopy , while less commonly used for routine identification, can offer valuable information, especially regarding the carbon backbone and conformational structure. The C=C double bond stretch is often a strong and sharp band in the Raman spectrum, which can be useful for studying the cis/trans configuration of the double bond. The C-C stretching vibrations in the aliphatic chain can provide insights into the conformational order (e.g., gauche vs. anti conformations) of the molecule.

Mass Spectrometry Approaches for Quantitative Analysis and Discovery

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of lipids like this compound. Various MS-based approaches are employed, each tailored to specific research goals, from quantifying known targets to discovering novel lipid species.

Targeted lipidomics focuses on the quantitative analysis of a predefined set of lipids. Multiple Reaction Monitoring (MRM), typically performed on a triple quadrupole mass spectrometer, is a highly sensitive and specific technique for this purpose. sciex.comsfrbm.org In an MRM experiment, the first quadrupole selects a specific precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole is set to monitor a specific fragment ion characteristic of the analyte. sfrbm.org This two-stage mass filtering significantly reduces chemical noise, enhancing the signal-to-noise ratio and allowing for precise quantification, even at low concentrations. sfrbm.org

For this compound, a targeted MRM method would involve programming the mass spectrometer to specifically look for its precursor ion and a characteristic fragment ion. This approach is ideal for studies where the goal is to measure the concentration of this specific fatty acid across different samples. The use of scheduled MRM, where the instrument only monitors for specific transitions during the expected elution time of the analyte from the liquid chromatography (LC) column, can further increase the number of compounds analyzed in a single run and improve sensitivity. nih.gov

A typical LC-MRM-MS workflow for targeted lipidomics provides rapid identification and quantification of a wide array of lipid species in various biological matrices. sciex.com While positive ion mode is often used for some lipid classes, negative ion mode is particularly useful for phospholipids, as it provides information on the fatty acid composition. sciex.com

Table 1: Example of MRM Transitions for Hydroxy Fatty Acids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
1this compound297.2279.2Negative
9-Hydroxyoctadec-10,12-dienoic acid295.2171.1Negative
13-Hydroxyoctadec-9,11-dienoic acid295.2195.1Negative
Note: The specific transitions for this compound would need to be empirically determined but would follow a similar principle.

In contrast to targeted analysis, untargeted lipidomics aims to comprehensively profile all detectable lipids in a sample to identify changes across different conditions. sciex.com This discovery-driven approach is crucial for generating new hypotheses about the roles of lipids in biological processes. sciex.comnih.gov High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are typically used for untargeted studies due to their ability to provide accurate mass measurements, which aids in the confident identification of unknown compounds. nih.gov

In an untargeted workflow, data is acquired over a broad mass range, and subsequent data processing involves peak detection, alignment, and statistical analysis to find features (potential lipids) that are significantly different between sample groups. The identification of these features, including potentially novel hydroxy fatty acids like isomers of this compound, relies on accurate mass, fragmentation patterns (MS/MS spectra), and comparison to lipid databases. sciex.comnih.gov The complexity of the lipidome presents a challenge, as many lipids can be isomeric (same chemical formula, different structure) or isobaric (same mass, different chemical formula), requiring high-resolution chromatography and mass spectrometry to differentiate them. sfrbm.org

For the most accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govresearchgate.net This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., this compound containing ¹³C or ²H atoms) to the sample as an internal standard. nih.gov Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it behaves identically during sample preparation, chromatography, and ionization. researchgate.net

By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, any variations in sample recovery or instrument response can be corrected for, leading to highly accurate absolute quantification. nih.govresearchgate.net This method is particularly valuable in clinical research and for the certification of reference materials. uniovi.esnih.gov

Sample Preparation Strategies for Biological Matrices in Research

The analysis of this compound from biological matrices such as plasma, tissues, or cells requires careful sample preparation to remove interfering substances and enrich the analyte of interest. ijisrt.comnih.gov

The first step in analyzing lipids from a biological sample is to extract them from the complex matrix of proteins, salts, and other molecules. nih.gov Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques. ijisrt.comnih.gov

Liquid-Liquid Extraction (LLE): The classic Folch and Bligh & Dyer methods, which use a chloroform/methanol/water solvent system, have been the gold standard for total lipid extraction for decades. nih.govaocs.org These methods efficiently extract a broad range of lipids. nih.gov More recently, methods using methyl-tert-butyl ether (MTBE) have gained popularity as a less toxic alternative to chloroform. nih.gov The choice of solvent system can be optimized to selectively extract lipids of a certain polarity. nih.gov

Solid-Phase Extraction (SPE): SPE is a powerful technique for both cleanup and enrichment of specific lipid classes. nih.govresearchgate.net For hydroxy fatty acids, reversed-phase SPE cartridges (e.g., C18) can be used to separate them from more polar and less polar lipids. The sample is loaded onto the cartridge, interfering compounds are washed away with a weak solvent, and the desired lipids are then eluted with a stronger solvent. This technique is highly effective at reducing matrix effects and improving the sensitivity of the subsequent MS analysis. nih.gov

Table 2: Common Lipid Extraction Techniques

TechniquePrincipleCommon Solvents/PhasesAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning of lipids between immiscible aqueous and organic phases.Chloroform/Methanol, MTBE/MethanolBroad lipid coverage, well-established.Can be time-consuming, uses hazardous solvents.
Solid-Phase Extraction (SPE)Selective retention of analytes on a solid sorbent followed by elution.C18, Silica, Ion ExchangeHigh selectivity, good for enrichment and cleanup.Can have variable recovery, requires method development.

While LC-MS can directly analyze many fatty acids, derivatization can sometimes be employed to improve their chromatographic properties and/or ionization efficiency. nih.gov For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is essential to make the fatty acids volatile. This typically involves converting the carboxylic acid group to a methyl ester (FAME) or a trimethylsilyl (TMS) ester. researchgate.netresearchgate.net The hydroxyl group of this compound would also be derivatized, for example, to a TMS ether. researchgate.net

For liquid chromatography, derivatization can be used to attach a tag to the molecule that enhances its ionization in the mass spectrometer or allows for fluorescence detection. nih.gov For instance, derivatizing the carboxylic acid with a reagent that contains a permanently charged group or a readily ionizable moiety can significantly improve sensitivity in ESI-MS. nih.gov However, derivatization adds extra steps to the sample preparation workflow and must be carefully controlled to ensure the reaction is complete and does not introduce artifacts. researchgate.net

Bioanalytical Method Validation for Research Applications (e.g., Specificity, Sensitivity, Reproducibility)

The robust and reliable quantification of this compound in complex biological matrices is fundamental for its investigation in a research setting. Bioanalytical method validation ensures that the chosen analytical procedure is suitable for its intended purpose, providing accurate and reproducible data. stanford.edu The validation process encompasses a series of experiments designed to assess the method's performance characteristics, including specificity, sensitivity, and reproducibility. stanford.eduyoutube.com While specific validation data for this compound is not extensively published, the principles and methodologies can be illustrated by validated methods for similar lipid molecules, such as nitrated fatty acids, analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com

Specificity

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix constituents. nih.gov In LC-MS/MS analysis, specificity is primarily achieved through a combination of chromatographic separation and mass spectrometric detection. The precursor ion (the ionized molecule of interest) and a specific product ion (a fragment of the precursor) are monitored in what is known as Multiple Reaction Monitoring (MRM), which provides a high degree of selectivity.

For a compound like this compound, potential interferences could arise from isomeric fatty acids or other endogenous lipids with similar mass-to-charge ratios. To confirm specificity, blank matrix samples (e.g., plasma from multiple sources) are analyzed to ensure that no endogenous components produce a signal at the retention time of the analyte. mdpi.com

Sensitivity

The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov This is a critical parameter when measuring low endogenous concentrations of a compound. For instance, in a validated method for nitrated fatty acids, the LLOQ was established at 2 nM for both nitro-oleic acid (NO₂-OA) and nitro-linoleic acid (NO₂-LA), which was below their basal endogenous levels in human plasma. mdpi.com A similar level of sensitivity would be a target for methods developed for this compound to ensure its accurate measurement in biological samples.

Reproducibility

Reproducibility is assessed by evaluating the precision and accuracy of the method through replicate analyses of quality control (QC) samples at different concentrations. Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy describes the closeness of the mean test results to the true value and is expressed as the percentage of the nominal concentration.

Validation protocols generally assess intra-day precision and accuracy (within the same day) and inter-day precision and accuracy (over several days) to account for variables like different analysts or equipment. uomustansiriyah.edu.iq According to regulatory guidelines, the precision (%RSD) should not exceed 15% for QC samples, and the accuracy should be within ±15% of the nominal value. For the LLOQ, a deviation of up to 20% is often acceptable. youtube.com

Detailed Research Findings

The linearity of the method was established by constructing a calibration curve over a specific concentration range. A linear regression analysis is then applied, and the correlation coefficient (R²) is expected to be close to 1.0, indicating a strong correlation between the analyte concentration and the instrument response. mdpi.com

The following tables represent typical data from a bioanalytical method validation for a lipid analyte, based on the findings for nitrated fatty acids, which would be analogous to a validation for this compound.

Table 1: Intra-Day and Inter-Day Precision and Accuracy for a Representative Fatty Acid Analyte

QC LevelNominal Conc. (nM)Intra-Day Accuracy (%)Intra-Day Precision (%RSD)Inter-Day Accuracy (%)Inter-Day Precision (%RSD)
LLOQ2105.511.2108.013.5
Low1098.78.5102.39.8
Medium50101.26.399.57.1
High10097.85.198.96.4

Data is representative and modeled after similar validated methods for fatty acids.

Table 2: Linearity of the Calibration Curve for a Representative Fatty Acid Analyte

ParameterResult
Calibration Range2 - 200 nM
Regression ModelLinear
Weighting Factor1/x
Correlation Coefficient (R²)> 0.99

Data is representative and modeled after similar validated methods for fatty acids.

These tables illustrate the performance characteristics that a validated bioanalytical method for this compound would be expected to meet, ensuring the generation of high-quality data for research applications.

Synthetic Approaches and Derivatization for Research Applications

Chemoenzymatic and Enzymatic Synthesis of Specific Isomers and Analogs

The use of enzymes in the synthesis of hydroxy fatty acids offers significant advantages, including high selectivity under mild reaction conditions, which is often difficult to achieve with purely chemical methods. Biocatalysis provides an environmentally friendly pathway for producing these valuable compounds.

Key enzyme classes utilized for the hydroxylation of fatty acids include cytochrome P450 monooxygenases (P450s), fatty acid hydratases (FAHs), and fatty acid 2-hydroxylases (FA2H). nih.govmedchemexpress.com P450s are a diverse group of enzymes that catalyze hydroxylation reactions on a wide range of substrates, including fatty acids. unimi.it FAHs catalyze the addition of water to carbon-carbon double bonds in unsaturated fatty acids. medchemexpress.com The human FA2H gene, in particular, encodes a fatty acid 2-hydroxylase that catalyzes the synthesis of 2-hydroxysphingolipids by hydroxylating the N-acyl chain during de novo ceramide synthesis. nih.gov This enzyme is highly expressed in the brain and is responsible for producing the 2-hydroxy fatty acids found in major myelin lipids. nih.gov

Chemoenzymatic strategies combine the high selectivity of biocatalysts with the efficiency of chemical transformations. mdpi.com For example, a biocatalytic hydroamination step can be followed by a chemical esterification–cyclization to produce complex heterocyclic molecules. nih.gov This combination allows for the creation of a wide range of derivatives from simple, achiral starting materials.

Table 1: Key Enzyme Classes in the Synthesis of Hydroxy Fatty Acids

Enzyme Class Reaction Catalyzed Typical Substrate(s) Key Characteristics
Cytochrome P450 Monooxygenases (P450s) C-H bond hydroxylation Saturated and unsaturated fatty acids Highly diverse; regioselectivity can be engineered; often require redox partners. nih.govunimi.it
Fatty Acid Hydratases (FAHs) Hydration of C=C double bonds Unsaturated fatty acids (e.g., oleic acid, linoleic acid) Adds a hydroxyl group and saturates the double bond; high stereoselectivity. medchemexpress.com

| Fatty Acid 2-Hydroxylase (FA2H) | Hydroxylation at the C-2 (alpha) position | Long-chain fatty acids | Key enzyme in 2-hydroxy sphingolipid biosynthesis in mammals. nih.govcreative-biogene.com |

Enzyme Engineering for Enhanced Regio- and Stereoselectivity

A significant challenge in using enzymes for synthesis is controlling the position (regioselectivity) and stereochemistry (stereoselectivity) of the hydroxylation. Wild-type enzymes often produce a mixture of isomers. To overcome this, protein engineering techniques such as directed evolution and site-directed mutagenesis are employed.

For instance, cytochrome P450 monooxygenases, which naturally yield complex mixtures of hydroxy fatty acid regioisomers, have been engineered to exhibit high regioselectivity. nih.gov Through extensive mutagenesis, variants have been created that can hydroxylate fatty acids at specific positions with high precision. Ancestral sequence reconstruction (ASR) has also emerged as a powerful tool to explore the functional landscape of P450s, generating a panel of biocatalysts with unique and predictable regioselectivity fingerprints for fatty acid hydroxylation.

Similarly, the regioselectivity of fatty acid hydratases (FAHYs) has been successfully altered. A rational design approach, involving a three-residue mutation, led to a notable reversal of regioselectivity in the hydroxylation of linoleic acid, shifting the product ratio of regioisomers from 99:1 to 12:88. nih.gov

Whole-Cell Biotransformation Systems for Production

For larger-scale production, whole-cell biotransformation systems are often more practical and cost-effective than using isolated enzymes. In this approach, microorganisms like Escherichia coli or yeast are genetically engineered to express the desired enzyme or an entire metabolic pathway. These engineered cells are then used as biocatalysts to convert a supplied substrate into the target product.

For example, recombinant E. coli cells expressing an oleate (B1233923) hydratase have been used to convert oils and fatty acids into valuable C9 chemicals, including 9-hydroxynonanoic acid. nih.gov In another study, recombinant E. coli expressing linoleate (B1235992) 13-hydratase from Lactobacillus acidophilus were optimized for the production of 13S-hydroxy-9(Z)-octadecenoic acid from linoleic acid. researchgate.net Under optimal conditions, these whole-cell biocatalysts achieved a high concentration (79 g/L) and productivity of the hydroxy fatty acid. researchgate.net These systems can convert complex starting materials, such as plant oil hydrolysates, into high-value hydroxy fatty acids.

Total Chemical Synthesis for Research Standards and Mechanistic Probes

While enzymatic methods offer high selectivity, total chemical synthesis remains essential for producing racemic or specific non-natural isomers of 2-Hydroxyoctadec-9-enoic acid to serve as analytical standards and mechanistic probes. A key advantage of total synthesis is the ability to construct molecules that are not accessible through biological routes.

One reported synthesis of this compound starts from the readily available oleic acid. mdpi.com The procedure involves the deprotonation of the carboxylic acid and the adjacent α-carbon using a strong base like lithium diisopropylamide (LDA). The resulting dianion is then quenched by bubbling oxygen gas through the solution, which introduces the hydroxyl group at the C-2 position. The reaction is subsequently acidified to yield the final product. mdpi.com This method provides a direct route to the target compound, also known as 2-hydroxyoleic acid or idroxioleic acid. mdpi.comgoogle.com Such synthetic standards are critical for calibrating analytical instruments and for use as reference compounds in biological assays. unimi.it

Table 2: Example of a Total Chemical Synthesis Step for this compound

Starting Material Reagents Key Transformation Product Reference

Isotopic Labeling (e.g., Deuterium (B1214612), Carbon-13) for Metabolic Tracing and Quantification

Isotopically labeled versions of this compound are invaluable tools for metabolic research. Incorporating stable isotopes like deuterium (²H or D) or carbon-13 (¹³C) allows researchers to trace the molecule's fate in biological systems, quantify its synthesis and degradation rates, and identify its metabolic products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

One common strategy for isotopic labeling is to use deuterated water (D₂O) in cell culture or in vivo. researchgate.net During de novo fatty acid synthesis, deuterium atoms from D₂O can be incorporated into the growing fatty acid chain via substrates like acetyl-CoA and NADPH. researchgate.netnih.gov The resulting labeled fatty acids can then be isolated and analyzed. nih.gov

A more targeted approach is chemoenzymatic synthesis, which provides greater control over the position of the label. This method can start with commercially available, perdeuterated fatty acid precursors. For example, a chain-deuterated phospholipid was synthesized using a combination of chemical and enzyme-catalyzed steps, starting from deuterated palmitic acid and deuterated oleic anhydride. nih.gov This modular approach could be adapted to synthesize isotopically labeled this compound by combining a labeled oleic acid precursor with a subsequent enzymatic or chemical 2-hydroxylation step.

Synthesis of Structural Analogs and Inhibitors for Mechanistic and Receptor Binding Studies

To probe the biological mechanisms of this compound and its targets, researchers synthesize structural analogs and inhibitors. These modified molecules help to identify the key structural features required for biological activity and can be used to block specific enzymatic pathways.

A prominent analog of this compound is the drug candidate itself, sometimes referred to as idroxioleic acid or 2OHOA. medchemexpress.commdpi.com This molecule has been used as a scaffold to create more complex derivatives. For instance, it has been conjugated with anticancer drugs through specialized linkers to create self-assembling nanoparticles designed for targeted drug delivery. mdpi.com These analogs are used to study cellular uptake, drug release mechanisms, and therapeutic efficacy.

Research Challenges and Future Directions

Elucidation of Novel Biological Receptors and Intracellular Targets for 2-Hydroxyoctadec-9-enoic Acid

A primary challenge in understanding the biological roles of this compound lies in identifying its specific molecular partners. While research has identified G protein-coupled receptors (GPCRs) as targets for various oxidized fatty acids, the specific receptors for this compound are not yet fully characterized. For instance, the G protein-coupled receptor G2A has been identified as a receptor for 9-hydroxyoctadecadienoic acid (9-HODE) and other oxidized free fatty acids, suggesting that related hydroxy fatty acids may also interact with this or similar receptors. nih.gov G2A activation by these lipids can trigger intracellular calcium mobilization, inositol (B14025) phosphate (B84403) accumulation, and MAP kinase activation. nih.gov

Furthermore, the family of hydroxy-carboxylic acid (HCA) receptors, which includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), are known to be activated by various hydroxy fatty acids. frontiersin.org For example, the HCA1 receptor is activated by 2-hydroxy-propionic acid (lactate), HCA2 by 3-hydroxy-butyric acid, and HCA3 by 3-hydroxy-octanoic acid. frontiersin.org These receptors are involved in metabolic regulation, such as mediating anti-lipolytic effects in adipocytes. frontiersin.org Given this precedent, it is plausible that this compound or its metabolites could be endogenous ligands for a yet-to-be-identified HCA receptor or another GPCR, a hypothesis that warrants significant investigation. The synthetic analog of oleic acid, idroxioleic acid, has been shown to activate sphingomyelin (B164518) synthase, which points to another potential avenue of intracellular targets.

Understanding Stereospecificity in Biological Functions and Metabolic Fates

The biological activity of chiral molecules is often highly dependent on their stereochemistry. This compound possesses a chiral center at the C2 position, and the double bond at the 9th position can exist in either a cis or trans configuration. This results in multiple stereoisomers, each of which could have distinct biological functions and metabolic pathways.

Research on other hydroxy fatty acids has highlighted the importance of stereospecificity. For example, directed evolution of P450 enzymes has been used to achieve highly regio- and stereoselective hydroxylation of various substrates, producing specific enantiomers of hydroxylated compounds. nih.gov This underscores the principle that biological systems can differentiate between stereoisomers. Understanding how the different stereoisomers of this compound are synthesized, recognized by receptors, and metabolized is crucial. Future research must focus on the separate synthesis and biological evaluation of each stereoisomer to unravel their specific roles.

Integration into Systems Biology and Multi-Omics Research for Comprehensive Pathway Mapping

To gain a holistic understanding of the role of this compound, it is essential to integrate its study into the broader context of cellular and organismal metabolism. Systems biology approaches, combining genomics, transcriptomics, proteomics, and metabolomics (multi-omics), are powerful tools for this purpose. nih.gov

Recent studies have utilized multi-omics to investigate the effects of high glucose on macrophage foam cell formation, revealing significant alterations in glycerolipid, glycerophospholipid, and arachidonic acid metabolic pathways. nih.gov Similarly, multi-omics analysis in the context of stroke has helped in identifying potential biomarkers and understanding disease etiology by integrating data from DNA methylation, mRNA, miRNA, and circRNA. mdpi.com Applying such integrative approaches to study the effects of this compound could map its metabolic and signaling pathways, identify downstream effector molecules, and reveal its network of interactions within the cell. This would provide a comprehensive picture of its physiological and pathophysiological functions.

Development of Advanced Biosynthetic and Biocatalytic Strategies for Research Compound Production

A significant bottleneck in studying this compound is the limited availability of the pure compound, particularly its individual stereoisomers. Developing efficient and scalable production methods is therefore a key research priority. Biocatalysis, using whole cells or isolated enzymes, offers a promising avenue for the synthesis of this and other hydroxy fatty acids.

Researchers have successfully used recombinant Escherichia coli as a whole-cell biocatalyst for the production of various valuable carboxylic acids from renewable fatty acids like ricinoleic acid. researchgate.net For instance, ω-hydroxyundec-9-enoic acid and n-heptanoic acid have been produced from ricinoleic acid using engineered E. coli expressing enzymes such as alcohol dehydrogenase, Baeyer-Villiger monooxygenase, and esterase. researchgate.net Similar strategies could be adapted for the production of this compound from oleic acid. This would involve the use of specific hydratases or hydroxylases that can introduce a hydroxyl group at the C2 position. The use of enzymes like unspecific peroxygenases (UPOs), which can catalyze the regioselective hydroxylation of fatty acids, also presents a viable option. nih.gov Furthermore, the synthesis of related compounds, such as 10-hydroxy-2-decenoic acid from oleic acid, has been demonstrated, providing a blueprint for developing biocatalytic routes. researchgate.net

Exploration of Functions in Underexplored Biological Systems and Organisms

The biological functions of this compound may extend beyond the well-studied mammalian systems. Investigating its presence and role in a wider range of organisms, including plants, fungi, and bacteria, could reveal novel biological activities and evolutionary conservation of its functions. For example, 1this compound (ricinoleic acid) is a major component of castor oil and has been reported in other plants like Linum mucronatum. nih.govthegoodscentscompany.com The study of fatty acid metabolism in insects, such as the biosynthesis of 10-hydroxy-2-decenoic acid in honeybees, also provides a model for how specialized hydroxy fatty acids are produced and utilized. mdpi.com Exploring diverse ecosystems could uncover microorganisms that naturally produce this compound, which could then be harnessed for biotechnological production.

Methodological Advancements in Low-Abundance Detection and in situ Analysis

Detecting and quantifying low-abundance lipids like this compound within complex biological matrices presents a significant analytical challenge. The development of more sensitive and specific analytical methods is crucial for advancing research in this area. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental for this purpose. nih.gov Advances in mass spectrometry, including high-resolution instruments and sophisticated fragmentation techniques (MS/MS), can improve the identification and quantification of specific isomers.

Furthermore, methods for in situ analysis, which allow for the visualization of lipid distribution within tissues and cells, are needed to understand the spatial context of this compound's function. Imaging mass spectrometry techniques, for example, could map the localization of this fatty acid in specific cellular compartments or tissues, providing valuable insights into its sites of action and metabolism.

Q & A

Q. Table 1. Synthesis Parameters for Hydroxy Fatty Acids

ParameterTypical RangeReference
Reaction Temperature25–60°C
CatalystPd/C, Rh complexes
Purity Post-Purification≥98% (HPLC)

Basic: What analytical techniques are optimal for structural and purity characterization?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Assess purity using C18 reverse-phase columns with UV detection (λ = 210–220 nm) .
  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry (e.g., cis vs. trans double bonds) via 1^1H and 13^13C NMR, focusing on hydroxyl proton shifts (δ 1.5–2.5 ppm) and olefinic carbons .
  • Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to detect molecular ions ([M-H]⁻ at m/z 297.3 for C₁₈H₃₄O₃) .

Basic: What safety protocols are critical for handling this compound?

Answer:
While classified as non-hazardous per SDS , adhere to:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Spill Management : For small spills, absorb with inert material (e.g., sand) and flush with water; larger spills require neutralization before disposal .
  • Storage : Keep in airtight containers at 2–8°C to prevent oxidation .

Advanced: How should researchers address contradictory biological activity data in literature?

Answer:
Contradictions often arise from methodological variability (e.g., cell line specificity, solvent effects). Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for hepatotoxicity studies) and solvent controls (e.g., DMSO ≤0.1%) .
  • Dose-Response Validation : Replicate experiments across ≥3 independent trials with logarithmic dosing (1–100 μM) to identify EC₅₀/IC₅₀ consistency .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .

Advanced: What statistical approaches are suitable for dose-response analysis?

Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values using software like GraphPad Prism .
  • ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD for pairwise differences) .
  • QC Metrics : Report R² values (>0.90) and confidence intervals (95% CI) for reproducibility .

Q. Table 2. Statistical Parameters for Dose-Response Studies

MetricAcceptable RangeReference
R² (Goodness-of-Fit)≥0.90
Replicates per Dosen ≥ 3
Confidence Interval95%

Advanced: How to design enzymatic interaction studies for this compound?

Answer:

  • Enzyme Selection : Use recombinantly expressed human enzymes (e.g., cytochrome P450 isoforms) to assess metabolic stability .
  • Kinetic Assays : Measure KmK_m and VmaxV_{max} via spectrophotometry (e.g., NADPH depletion at 340 nm) under pH 7.4 and 37°C .
  • Inhibition Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) to validate assay specificity .

Advanced: How to optimize chromatographic separation in complex mixtures?

Answer:

  • Mobile Phase : Use gradient elution with acetonitrile/water (0.1% formic acid) to improve peak resolution .
  • Column Choice : Select C18 or phenyl-hexyl columns for polar hydroxy fatty acids .
  • Detection : Couple LC with high-resolution MS (HRMS) for trace-level quantification (LOQ ≤1 ng/mL) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.